molecular formula C8H9NOS B15253544 2-(1-Isothiocyanatoethyl)-5-methylfuran

2-(1-Isothiocyanatoethyl)-5-methylfuran

Cat. No.: B15253544
M. Wt: 167.23 g/mol
InChI Key: HPDMKEZUCPTMBS-UHFFFAOYSA-N
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Description

2-(1-Isothiocyanatoethyl)-5-methylfuran is an organic compound with the molecular formula C8H9NOS It is a derivative of furan, a heterocyclic aromatic compound, and contains an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isothiocyanatoethyl)-5-methylfuran typically involves the reaction of 5-methylfurfurylamine with thiophosgene or its derivatives. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:

    Starting Material: 5-methylfurfurylamine

    Reagent: Thiophosgene (or its derivatives)

    Solvent: Anhydrous dichloromethane

    Conditions: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of safer and more environmentally friendly reagents, such as carbon disulfide and di-tert-butyl dicarbonate, is also explored to minimize the use of toxic thiophosgene .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isothiocyanatoethyl)-5-methylfuran undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The isothiocyanate group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Thioureas: Formed from the reaction with primary or secondary amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Furanones: Formed from the oxidation of the furan ring.

Scientific Research Applications

2-(1-Isothiocyanatoethyl)-5-methylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Isothiocyanatoethyl)-5-methylfuran involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and histidine. This covalent modification can alter the function of the target proteins, leading to various biological effects. The furan ring may also interact with biological membranes or other macromolecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Isothiocyanatoethyl)oxolane
  • 2-(1-Isothiocyanatoethyl)thiophene
  • 1-Isothiocyanatoadamantane

Comparison

2-(1-Isothiocyanatoethyl)-5-methylfuran is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. Compared to 2-(1-Isothiocyanatoethyl)oxolane and 2-(1-Isothiocyanatoethyl)thiophene, the furan derivative is more reactive towards nucleophiles due to the electron-rich nature of the furan ring. 1-Isothiocyanatoadamantane, on the other hand, has a bulky adamantane group, which affects its reactivity and solubility properties .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

2-(1-isothiocyanatoethyl)-5-methylfuran

InChI

InChI=1S/C8H9NOS/c1-6-3-4-8(10-6)7(2)9-5-11/h3-4,7H,1-2H3

InChI Key

HPDMKEZUCPTMBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)N=C=S

Origin of Product

United States

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